UCPH-102F
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Overview
Description
UCPH-102F is a fluorescent excitatory amino acid transporter subtype 1 (eaat1) selective inhibitor
Scientific Research Applications
Bioavailability and In Vitro Profiling
A study by Haym et al. (2016) focused on the bioavailability and in vitro profiling of UCPH-102, a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). Although not directly on UCPH-102F, it provides context for understanding this class of compounds. UCPH-102 showed complete selectivity for EAAT1, but improvements in bioavailability remained a challenge. This study underlines the importance of UCPH-102 and its analogs in neuroscientific research, particularly concerning EAAT1-related studies (Haym et al., 2016).
Design and Synthesis of Fluorescent Analogs
Huynh et al. (2012) explored the design, synthesis, and pharmacological evaluation of fluorescent analogs of UCPH-101/102 as subtype-selective inhibitors at EAAT1. The study introduced this compound, a fluorescent analog, providing a tool for research in the field of neurotransmission and the function of excitatory amino acid transporters. The fluorescent property of this compound, particularly under physiological pH, offers potential for visualization and analytical studies in neurobiology (Huynh et al., 2012).
Applications in Bioanalytical Assays and Imaging
Research on upconversion nanoparticles (UCNPs), although not directly related to this compound, provides insights into the broader field of luminescent materials in scientific research. Studies by Liang et al. (2017) and others have shown the application of UCNPs in in vitro diagnostics, imaging, and bioapplications. This includes the use of UCNPs as bioreporters in assays and their potential in bioimaging due to their luminescent properties. Such research underlines the growing importance of luminescent compounds in biological and medical research (Liang et al., 2017).
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.481 |
IUPAC Name |
2'-Amino-7-(diethylamino)-4'-methyl-2,5'-dioxo-5',6',7',8'-tetrahydro-2H,4'H-[4,7'-bichromene]-3'-carbonitrile |
InChI |
InChI=1S/C24H25N3O4/c1-4-27(5-2)15-6-7-16-17(11-22(29)30-20(16)10-15)14-8-19(28)23-13(3)18(12-25)24(26)31-21(23)9-14/h6-7,10-11,13-14H,4-5,8-9,26H2,1-3H3 |
InChI Key |
QJLRINQORPQZLU-UHFFFAOYSA-N |
SMILES |
N#CC1=C(N)OC2=C(C(CC(C(C3=C(O4)C=C(N(CC)CC)C=C3)=CC4=O)C2)=O)C1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCPH-102F; UCPH 102F; UCPH102F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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